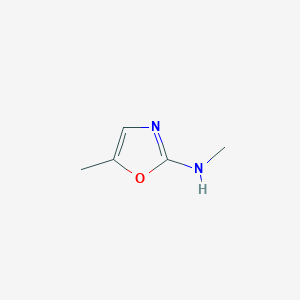
N,5-Dimethyloxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,5-Dimethyloxazol-2-amine is a heterocyclic compound with the molecular formula C5H8N2O It is a derivative of oxazole, characterized by the presence of an amine group at the second position and methyl groups at the N and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,5-Dimethyloxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropanenitrile with acetic anhydride, followed by cyclization to form the oxazole ring. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N,5-Dimethyloxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The amine group and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized oxazoles.
Applications De Recherche Scientifique
N,5-Dimethyloxazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N,5-Dimethyloxazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4,5-Dimethyloxazol-2-amine: Similar in structure but with different substitution patterns.
N-methylbenzo[d]oxazol-2-amine: Another oxazole derivative with distinct biological activity.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: A compound with a different heterocyclic core but similar functional groups.
Uniqueness: N,5-Dimethyloxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C5H8N2O |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
N,5-dimethyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C5H8N2O/c1-4-3-7-5(6-2)8-4/h3H,1-2H3,(H,6,7) |
Clé InChI |
LCGRVXMZJRZUIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(O1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
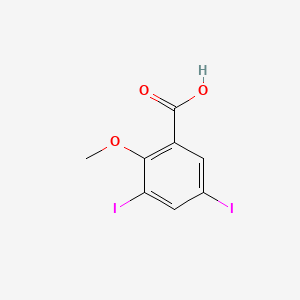

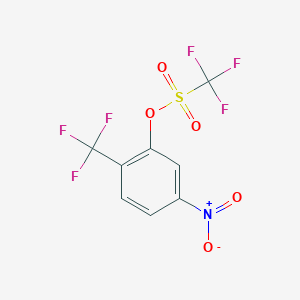
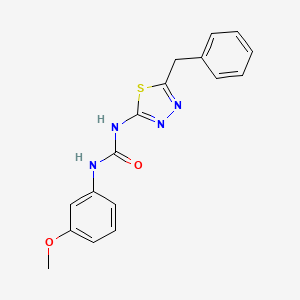
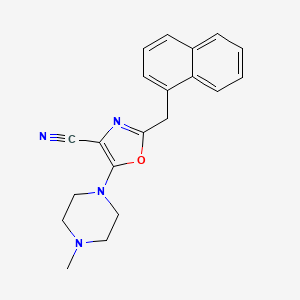
![3-[(2-Methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]phenol](/img/structure/B14165758.png)
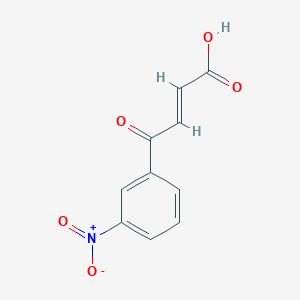
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
![Ethyl 2-amino-1-[4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B14165772.png)

![methyl 3-[(2,6-difluorobenzoyl)amino]-1H-indole-2-carboxylate](/img/structure/B14165793.png)
![5-Methoxy-2-([1,2,4]triazol-4-ylaminomethyl)-phenol](/img/structure/B14165798.png)
